molecular formula C8H9ClO3S B061921 (3-Methoxyphenyl)methanesulfonyl chloride CAS No. 163295-76-9

(3-Methoxyphenyl)methanesulfonyl chloride

Cat. No.: B061921
CAS No.: 163295-76-9
M. Wt: 220.67 g/mol
InChI Key: HIBDAKCYUPOBNR-UHFFFAOYSA-N
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Description

(3-Methoxyphenyl)methanesulfonyl chloride is a useful research compound. Its molecular formula is C8H9ClO3S and its molecular weight is 220.67 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization of Complex Molecules

(3-Methoxyphenyl)methanesulfonyl chloride is utilized in the synthesis and characterization of complex molecules and materials. For example, Shankar et al. (2011) demonstrated the synthesis of diethyltin-based three-dimensional self-assemblies derived from sulfonate-phosphonate ligands, highlighting its role in constructing supramolecular assemblies with potential applications in materials science (Shankar, Jain, Kociok‐Köhn, & Molloy, 2011). Similarly, Preda et al. (2016) synthesized and characterized germanium sulfonate, a coordination network solid, showcasing its application in the development of new materials with unique structural properties (Preda, Kitschke, Rüffer, Lang, & Mehring, 2016).

Atmospheric Chemistry and Environmental Impact

Kwong et al. (2018) explored the chemical transformation of methanesulfonic acid and sodium methanesulfonate through heterogeneous OH oxidation, providing insights into the environmental impact and atmospheric chemistry of organosulfur compounds derived from this compound (Kwong, Chim, Hoffmann, Tilgner, Herrmann, Davies, Wilson, & Chan, 2018). This research is crucial for understanding the fate of such compounds in the atmosphere and their potential environmental effects.

Organic Synthesis Enhancements

Hongy (2015) improved the synthetic conditions of 6-methoxyisatin, using methanesulfonic acid as a catalyst, demonstrating the compound's role in facilitating organic reactions under mild conditions for the efficient synthesis of pharmaceutically relevant compounds (Hongy, 2015).

Catalysis and Reaction Mechanisms

Research by Rosen et al. (2011) on the mild Pd-catalyzed N-arylation of methanesulfonamide using this compound as a reagent highlights its importance in catalysis, offering a safer alternative to potentially genotoxic reagents in the synthesis of complex molecules (Rosen, Ruble, Beauchamp, & Navarro, 2011).

Mechanism of Action

Target of Action

(3-Methoxyphenyl)methanesulfonyl chloride is a chemical compound used in organic synthesis. The primary targets of this compound are typically other organic molecules in a reaction mixture. It acts as a sulfonylating agent, introducing a sulfonyl group into these target molecules .

Mode of Action

The compound interacts with its targets through a process known as sulfonylation. In this process, the sulfonyl group (SO2) of the this compound molecule is transferred to the target molecule, resulting in the formation of a new bond and the release of a chloride ion .

Biochemical Pathways

While the specific biochemical pathways affected by this compound can vary depending on the nature of the target molecule, one common application is in the Suzuki-Miyaura cross-coupling reaction . In this reaction, the compound can be used to introduce a sulfonyl group into an organoboron reagent, which can then participate in a palladium-catalyzed carbon-carbon bond-forming reaction .

Pharmacokinetics

It’s important to note that the compound is soluble in water (slightly), which can influence its distribution in a reaction mixture .

Result of Action

The primary result of the action of this compound is the introduction of a sulfonyl group into a target molecule. This can significantly alter the chemical properties of the target molecule, enabling it to participate in further reactions .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of water can lead to hydrolysis of the compound. Additionally, the compound’s reactivity can be influenced by the pH of the reaction mixture, the temperature, and the presence of other reagents .

Properties

IUPAC Name

(3-methoxyphenyl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO3S/c1-12-8-4-2-3-7(5-8)6-13(9,10)11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIBDAKCYUPOBNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60631278
Record name (3-Methoxyphenyl)methanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60631278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163295-76-9
Record name 3-Methoxybenzenemethanesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163295-76-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Methoxyphenyl)methanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60631278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-methoxyphenyl)methanesulfonyl chloride
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